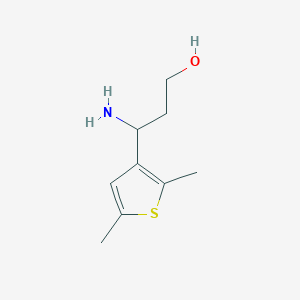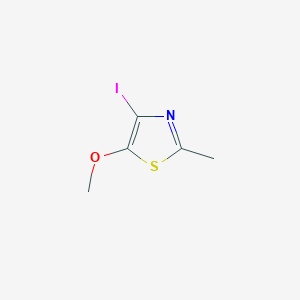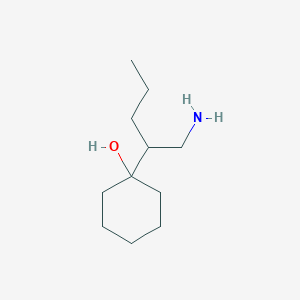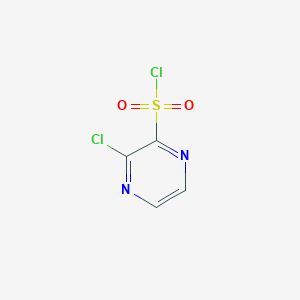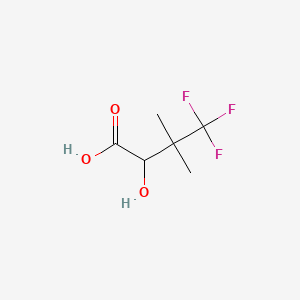
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is a fluorinated organic compound with the molecular formula C6H9F3O3 This compound is characterized by the presence of three fluorine atoms, a hydroxyl group, and a branched butanoic acid structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid typically involves the fluorination of precursor compounds. One common method is the reaction of 2-methylbutanoic acid with hydrogen fluoride under controlled conditions to introduce the trifluoromethyl group . The reaction conditions often require low temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of hydrogen fluoride. The production process is designed to ensure safety and efficiency, with strict control over reaction parameters to minimize by-products and maximize yield .
化学反应分析
Types of Reactions: 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions[][3].
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols[3][3].
科学研究应用
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, facilitating interactions with active sites and influencing enzyme activity . These interactions can modulate biochemical pathways and affect cellular processes.
相似化合物的比较
4,4,4-Trifluoro-3,3-dimethylbutanoic acid: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
2-Butanone, 4,4,4-trifluoro-3-hydroxy-3-methyl-: A ketone derivative with different chemical properties and reactivity.
2-(Ethoxycarbonyl)-4,4,4-trifluoro-3,3-dimethylbutanoic acid: Contains an ethoxycarbonyl group, leading to different applications and reactivity.
Uniqueness: 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C6H9F3O3 |
|---|---|
分子量 |
186.13 g/mol |
IUPAC 名称 |
4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H9F3O3/c1-5(2,6(7,8)9)3(10)4(11)12/h3,10H,1-2H3,(H,11,12) |
InChI 键 |
PCSDXTGUQPNRRY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C(=O)O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
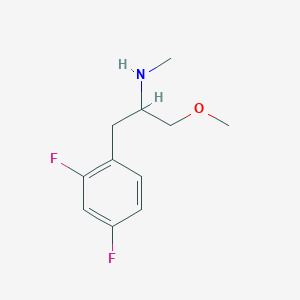
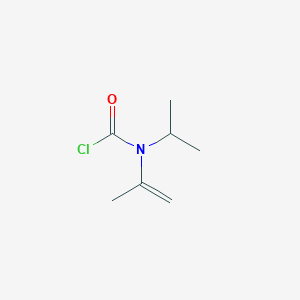
amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
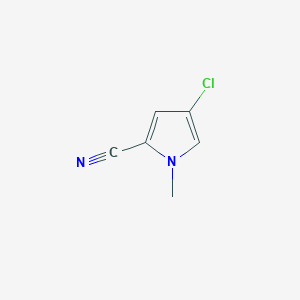
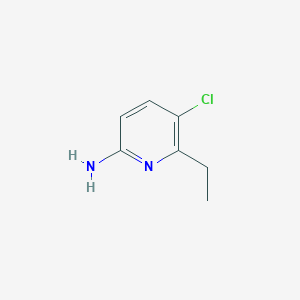
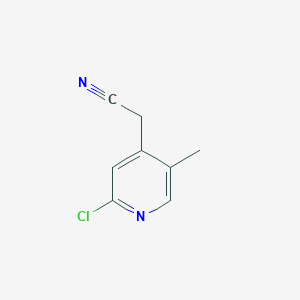
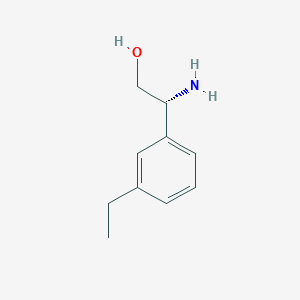
![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
